molecular formula C12H16O4 B13670883 Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Cat. No.: B13670883
M. Wt: 224.25 g/mol
InChI Key: XWYOLMUIQADPAE-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves the reduction of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate using sodium borohydride in methanol at 0°C. The reaction mixture is stirred for 30 minutes, quenched with a saturated sodium sulfate solution, and then extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions, often scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but differ in their specific functional groups and positions, which can influence their reactivity and applications.

Biological Activity

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate, also referred to as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of hydroxycinnamic acid. Its chemical structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound features a methoxy group and a hydroxyl group, contributing to its biological activities, particularly its antioxidant properties.

Antioxidant Activity

Research indicates that HMPA exhibits strong antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant capacity has been measured using various assays, such as DPPH and ABTS, with results showing significant scavenging effects on free radicals. For instance, the IC50 value in the DPPH assay was reported as 29.07 µM TE/g, indicating potent radical scavenging ability .

Anti-Inflammatory Effects

HMPA has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases. This effect is likely mediated through the modulation of NF-κB signaling pathways .

Muscle Health and Performance

A notable study investigated the effects of HMPA on muscle strength and endurance in mice. The findings revealed that low-dose administration significantly enhanced grip strength and improved muscle development markers such as Myf5 expression. However, it did not affect endurance performance . These results suggest that HMPA may serve as a dietary supplement for enhancing muscle health.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows HMPA to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Gene Expression : HMPA influences the expression of genes related to glucose metabolism and lipid catabolism, which may explain its effects on muscle function .
  • Inhibition of Enzymatic Activity : Studies have shown that HMPA can inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .

Case Study 1: Muscle Function Enhancement

In a controlled study involving mice, subjects were administered varying doses of HMPA over 14 days. Results indicated a statistically significant increase in absolute grip strength (p = 0.0256) and relative grip strength (p = 0.0209) compared to control groups. Additionally, low-dose HMPA reduced plasma levels of blood urea nitrogen post-exercise (p = 0.0183), suggesting improved muscle recovery .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant potency of HMPA through various assays. The compound displayed an IC50 value of 29.07 µM TE/g in the ABTS assay, confirming its efficacy as an antioxidant agent . This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.

Data Summary

Activity Method IC50 Value Significance
AntioxidantDPPH Assay29.07 µM TE/gStrong radical scavenging ability
Muscle StrengthGrip Strength Test-Enhanced strength in treated mice
Inflammatory ResponseCytokine Production Assay-Inhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

XWYOLMUIQADPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

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